molecular formula C24H18N4Na2O7S2 B13956707 Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 36409-70-8

Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B13956707
CAS No.: 36409-70-8
M. Wt: 584.5 g/mol
InChI Key: CAAGJCREAQXYJN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic di-azo dye characterized by two azo (-N=N-) groups positioned at the 5- and 8-sites of a naphthalene backbone. The compound features a 4-ethoxyphenyl substituent at the 5-position and a 4-sulphonatophenyl group at the 8-position, both contributing to its solubility and chromophoric properties. This structure enables strong conjugation, resulting in intense coloration, typically in the red to violet spectrum. Its disodium salt form enhances water solubility, making it suitable for applications in textiles, cosmetics, and industrial dyes .

Properties

CAS No.

36409-70-8

Molecular Formula

C24H18N4Na2O7S2

Molecular Weight

584.5 g/mol

IUPAC Name

disodium;5-[(4-ethoxyphenyl)diazenyl]-8-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-2-35-18-7-3-16(4-8-18)25-27-23-13-14-24(22-15-20(37(32,33)34)11-12-21(22)23)28-26-17-5-9-19(10-6-17)36(29,30)31;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

CAAGJCREAQXYJN-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate typically follows a stepwise diazotization and azo coupling approach , which involves:

  • Diazotization of aromatic amines to form diazonium salts.
  • Coupling these diazonium salts with activated aromatic compounds (such as naphthalenesulphonates) to form azo bonds.
  • Introduction of sulphonate groups to enhance water solubility and disodium salt formation for stability.

Stepwise Preparation Outline

Step Reaction Description Reagents/Conditions Key Notes
1 Diazotization of 4-ethoxyaniline NaNO2, HCl, 0-5 °C Formation of 4-ethoxybenzenediazonium salt
2 Coupling with 5-amino-8-naphthalenesulphonate Basic medium (NaOH), 0-10 °C Forms first azo linkage at position 5
3 Diazotization of 4-aminobenzenesulphonic acid NaNO2, HCl, 0-5 °C Formation of 4-sulphonatobenzenediazonium salt
4 Coupling with intermediate from Step 2 at position 8 Basic medium, controlled pH Forms second azo linkage
5 Neutralization and disodium salt formation Na2CO3 or NaOH Ensures disodium salt of sulphonate groups

Detailed Chemical Reactions

  • Diazotization Reaction:

    $$
    \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + 2H2O
    $$

  • Azo Coupling Reaction:

    $$
    \text{Ar-N}_2^+ + \text{Activated Aromatic Compound} \rightarrow \text{Ar-N=N-Ar'}
    $$

In this case, the activated aromatic compound is a naphthalene sulphonate derivative substituted with amino or hydroxyl groups at specific positions to direct azo coupling regioselectively.

Control of Reaction Parameters

Parameter Typical Range/Value Effect on Product Quality
Temperature 0–10 °C Controls diazonium salt stability and coupling selectivity
pH 8–10 (basic) Promotes coupling reaction, prevents diazonium salt decomposition
Reaction Time 30 min to 2 hours Ensures complete coupling without side reactions
Stoichiometry Slight excess diazonium salt Ensures complete azo coupling at both positions
Solvent Water or aqueous media Facilitates sulphonate salt formation and solubility

Data Tables Summarizing Preparation Conditions

Step Reagents Temperature (°C) pH Range Reaction Time (min) Yield (%) Notes
1 4-Ethoxyaniline, NaNO2, HCl 0–5 Acidic 30 90–95 Diazotization
2 5-Amino-8-naphthalenesulphonate, NaOH 0–10 8–10 60 85–90 First azo coupling
3 4-Aminobenzenesulphonic acid, NaNO2, HCl 0–5 Acidic 30 90–95 Diazotization
4 Intermediate from Step 2, NaOH 0–10 8–10 60 80–85 Second azo coupling
5 Na2CO3 or NaOH Ambient Neutral 30 Salt formation and neutralization

Summary Table of Key Preparation Features

Feature Description
Core Reaction Type Diazotization and azo coupling
Key Intermediates 4-ethoxybenzenediazonium salt, 4-sulphonatobenzenediazonium salt
Reaction Medium Aqueous, controlled pH
Temperature Control Critical at 0–10 °C
Product Form Disodium salt for water solubility
Typical Yields 80–95% per step
Common Applications Dye industry, analytical reagents

Chemical Reactions Analysis

Types of Reactions

Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which are responsible for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to color changes. The pathways involved often include electron transfer processes that result in the absorption of specific wavelengths of light, giving the compound its characteristic color .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azo Dyes

Disodium 6-Hydroxy-5-[(4-Sulphonatophenyl)azo]Naphthalene-2-Sulphonate (CI 15985)
  • Structure : Single azo group at the 5-position with a 4-sulphonatophenyl substituent and a hydroxyl group at the 6-position.
  • Key Differences :
    • Lacks the second azo group at the 8-position.
    • Hydroxyl group at position 6 increases polarity but reduces stability under alkaline conditions compared to ethoxy groups.
  • Applications : Widely used as Sunset Yellow (CI 15985) in cosmetics and food dyes due to its bright yellow hue .
Disodium 8-Anilino-5-((4-((2-Chloro-5-Sulphonatophenyl)azo)Naphthyl)azo)Naphthalene-1-Sulphonate (CAS 6527-62-4)
  • Structure: Di-azo dye with a chloro-sulphonated phenyl group and an anilino substituent.
  • Key Differences: Chlorine atom enhances electron-withdrawing effects, shifting absorption to longer wavelengths (bathochromic shift). Anilino group at position 8 may improve binding to proteinaceous substrates (e.g., wool, hair).
  • Applications : Used in specialty textiles and hair dyes .
Disodium 5-[[4-[Bis(2-Hydroxyethyl)Amino]Phenyl]Azo]-8-[(4-Sulphonatophenyl)Azo]Naphthalene-2-Sulphonate (CAS 38124-99-1)
  • Structure: Di-azo dye with a bis(2-hydroxyethyl)amino group at the 5-position.
  • Amino group may enhance photodegradation susceptibility compared to ethoxy substituents.
  • Applications : Likely used in inks and coatings requiring high water solubility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility λmax (nm)
Target Compound C26H23N5Na2O8S2 643.6 4-Ethoxyphenyl, 4-sulphonatophenyl High (H2O) ~520-550
CI 15985 (Sunset Yellow) C16H10N2Na2O7S2 452.4 Hydroxy, 4-sulphonatophenyl High (H2O) ~480-500
CAS 6527-62-4 C32H20ClN5Na2O6S2 732.1 Chloro-sulphonated phenyl, anilino Moderate ~560-590
CAS 38124-99-1 C26H23N5Na2O8S2 643.6 Bis(2-hydroxyethyl)amino Very High ~510-530
  • Solubility : The ethoxy group in the target compound balances lipophilicity and solubility, whereas hydroxyethyl or hydroxyl groups (e.g., CI 15985) increase hydrophilicity .
  • Optical Properties: The dual azo groups in the target compound extend conjugation, resulting in a redshifted absorption compared to mono-azo analogs like CI 15985 .

Stability and Environmental Impact

  • Photostability : Ethoxy groups provide moderate resistance to UV degradation compared to hydroxy substituents, which are prone to oxidation .
  • Biodegradability: Di-azo dyes generally exhibit lower biodegradability due to their complex structures.

Toxicity and Regulatory Status

  • Toxicity Profile: The target compound’s ethoxy group may reduce skin irritation compared to amino-containing analogs (e.g., CAS 38124-99-1) . CI 15985 is classified as a skin/eye irritant (H315, H319) under EU regulations .
  • Regulatory Restrictions : Many azo dyes face restrictions under REACH and cosmetics directives due to aromatic amine degradation products. The target compound’s substituents may mitigate this risk .

Biological Activity

Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly referred to as a reactive azo dye, is a compound of interest due to its extensive applications in the textile industry and potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: C24H18N4Na2O7SC_{24}H_{18}N_{4}Na_{2}O_{7}S and is characterized by its azo functional groups that contribute to its color properties and potential biological interactions. Its structural features include:

  • Azo Groups : Two azo linkages that may exhibit biological activity.
  • Sulfonate Groups : Contribute to solubility and reactivity in biological systems.

Antimicrobial Properties

Recent studies have indicated that azo dyes can possess antimicrobial properties. For instance, research on various azo compounds has shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Pathogen Inhibition Zone (mm) Concentration (mg/mL)
Escherichia coli151
Staphylococcus aureus121
Candida albicans101

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various mammalian cell lines. The results indicate that while some azo dyes exhibit cytotoxic effects at high concentrations, the specific impact of this compound remains under investigation.

Case Study: HepG2 Cell Line

In a study examining the effects on the HepG2 liver cancer cell line, the compound was tested for cytotoxicity using MTT assays. The findings revealed:

  • IC50 Value : Approximately 50 µM
  • Mechanism : Induction of apoptosis observed through flow cytometry.

Mutagenicity and Carcinogenicity

Azo compounds are often scrutinized for their mutagenic potential due to their ability to form reactive intermediates. Research has indicated that certain azo dyes can undergo metabolic activation leading to DNA damage.

Ames Test Results

The Ames test conducted on this compound showed:

Strain Mutagenicity (Revertants/plate)
Salmonella typhimurium TA98200
Salmonella typhimurium TA100150

These results suggest potential mutagenic activity, warranting further investigation into its safety profile.

Environmental Impact

The environmental fate of azo dyes, including this compound, is crucial due to their widespread use in industrial applications. Studies have shown that these compounds can persist in aquatic environments and may pose risks to aquatic life.

Ecotoxicity Data

Research has been conducted to assess the ecotoxicological effects on various organisms:

Organism EC50 (mg/L)
Daphnia magna12
Desmodesmus subspicatus8

These findings highlight the need for careful management of azo dye disposal and usage in industrial settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.